molecular formula C11H18O B14678540 2-(Prop-2-en-1-yl)cyclooctan-1-one CAS No. 38931-77-0

2-(Prop-2-en-1-yl)cyclooctan-1-one

Cat. No.: B14678540
CAS No.: 38931-77-0
M. Wt: 166.26 g/mol
InChI Key: QWMSGRAERMWGNJ-UHFFFAOYSA-N
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Description

2-Allylcyclooctanone is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with an allyl group and a ketone functional group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-Allylcyclooctanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: 2-Allylcyclooctanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols, while reduction of the allyl group can lead to saturated derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to various substituted cyclooctanone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or saturated hydrocarbons.

    Substitution: Various substituted cyclooctanone derivatives.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have biological activity and can be studied for potential pharmaceutical applications.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allylcyclooctanone depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The allyl group can undergo metabolic transformations, while the ketone group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

    2-Allylcyclohexanone: Similar structure but with a six-membered ring.

    2-Allylcyclopentanone: Similar structure but with a five-membered ring.

    Cyclooctanone: Lacks the allyl group but has the same ring structure.

Uniqueness: 2-Allylcyclooctanone is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to smaller ring analogs

Properties

CAS No.

38931-77-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-prop-2-enylcyclooctan-1-one

InChI

InChI=1S/C11H18O/c1-2-7-10-8-5-3-4-6-9-11(10)12/h2,10H,1,3-9H2

InChI Key

QWMSGRAERMWGNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCCCC1=O

Origin of Product

United States

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